Sulfaethidole

Overview

Description

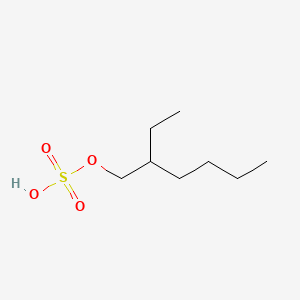

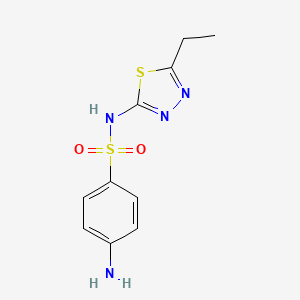

Sulfaethidole is a sulfonamide antibiotic known for its antibacterial properties. It is chemically identified as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. This compound is part of the sulfa drug class, which has been historically significant in treating bacterial infections.

Mechanism of Action

Target of Action

Sulfaethidole, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the enzyme’s natural substrate, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids. By inhibiting its production, this compound disrupts these essential biochemical pathways, leading to the cessation of bacterial growth .

Pharmacokinetics

The pharmacokinetics of this compound in the rat has been studied over a 90-fold dose range . The study revealed marked nonlinearity in the binding of this compound to proteins in both interstitial fluid and plasma . Urinary and biliary elimination of this compound depended on the unbound drug mass in the plasma and urine flow . These findings confirm the central role of the unbound species in the distribution and elimination of drugs with marked binding to plasma proteins .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for bacterial survival, this compound effectively halts the growth and proliferation of susceptible bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfaethidole can be synthesized through a multi-step process involving the reaction of 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride with 4-aminobenzenesulfonamide. The reaction typically occurs in the presence of a base such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The process includes purification steps such as recrystallization to obtain high-purity this compound suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: Sulfaethidole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include various sulfonamide derivatives, which can have different pharmacological properties.

Scientific Research Applications

Sulfaethidole has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in studying sulfonamide chemistry and reaction mechanisms.

Biology: Investigated for its antibacterial activity against a range of bacterial strains.

Medicine: Historically used to treat bacterial infections, although its use has declined with the advent of more effective antibiotics.

Industry: Utilized in the synthesis of other sulfonamide derivatives for pharmaceutical applications.

Comparison with Similar Compounds

- Sulfamethizole

- Sulfathiazole

- Sulfadiazine

Comparison: Sulfaethidole is unique among sulfonamides due to its specific structure, which includes an ethyl group on the thiadiazole ring. This structural feature can influence its pharmacokinetic properties and antibacterial spectrum. Compared to sulfamethizole and sulfathiazole, this compound may have different binding affinities and inhibitory effects on bacterial enzymes, making it a distinct choice in certain therapeutic contexts.

Properties

IUPAC Name |

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBEBLNQGDRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1904-95-6 (mono-hydrochloride salt) | |

| Record name | Sulfaethidole [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046286 | |

| Record name | Sulfaethidole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665381 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94-19-9 | |

| Record name | Sulfaethidole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaethidole [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaethidole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaethidole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAETHIDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R77Q4O5ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of mesenteric blood flow on Sulfaethidole absorption in the intestines?

A1: Research using a canine intestinal preparation demonstrated that reducing mesenteric blood flow progressively impairs this compound intestinal absorption. []

Q2: Does this compound absorption differ significantly between the stomach and small intestine?

A2: Yes, studies show this compound absorption from the rat intestine occurs ten times faster than from the stomach at any given pH. This difference highlights the importance of intestinal absorption for this compound's overall bioavailability. []

Q3: Does the pH of the environment affect this compound absorption?

A3: Yes, this compound, being a weakly acidic drug, exhibits pH-dependent absorption. Studies have demonstrated that both the absorption rate from the stomach and the small intestine is influenced by pH. []

Q4: How does this compound interact with serum albumin?

A4: Research indicates that this compound binds to both crystalline and Fraction V bovine serum albumin (BSA). This binding induces optical activity in the this compound molecule without significantly altering the secondary structure of BSA. While equilibrium dialysis suggests multiple binding sites, circular dichroism primarily detects binding at the primary site. []

Q5: Do ionic forces play a role in the interaction between this compound and human serum albumin?

A5: Yes, research suggests that ionic interactions contribute to this compound binding to human serum albumin. This is evidenced by observable pK shifts in both the protein and the bound drug during pH titration studies. []

Q6: Can other substances influence the binding of this compound to bovine serum albumin?

A6: Yes, the presence of certain substances can modify this compound-BSA interactions. For example, benzalkonium chloride has been shown to reduce the binding of this compound to BSA. [] Similarly, alkyldimethylbenzylammonium chlorides have been shown to displace this compound from BSA. []

Q7: How does this compound's interaction with albumin affect Dicloxacillin pharmacokinetics?

A7: Studies show that administering this compound alongside Dicloxacillin leads to increased serum concentrations of Dicloxacillin. This is primarily attributed to alterations in the extravascular distribution of Dicloxacillin due to this compound's presence, suggesting an influence on protein binding in both central and peripheral compartments. []

Q8: Does this compound interact with glucocorticoid receptors?

A8: Research indicates that this compound modulates glucocorticoid receptor activity. It decreases the density and complex association constant of Type II glucocorticoid receptors in rat liver cytosol, suggesting a competitive inhibition. Conversely, it enhances Type III glucocorticoid receptor function and density non-competitively. These findings suggest this compound might possess antiglucocorticoid properties. [, ]

Q9: How does urine pH affect the excretion of this compound in humans?

A9: Urinary pH significantly influences this compound excretion. By controlling urine pH in human subjects, researchers found that the elimination half-life of this compound was considerably shorter at a pH of 8.0 (4.2 hours) compared to a pH of 5.0 (11.4 hours). []

Q10: How can the dissolution rate of this compound be enhanced?

A10: Studies have shown that utilizing adsorbents like fumed silicon dioxide during formulation can significantly enhance the dissolution rate of this compound. This technique increases the surface area available for interaction with dissolution media. [, ]

Q11: What is the impact of adding modifiers to spray-congealed this compound formulations?

A11: Research on spray-congealed this compound formulations with waxes reveals that the addition of modifiers influences the drug's dissolution profile. For example, low molecular weight polyethylene can retard dissolution from specific wax formulations, while ethylcellulose can increase it. []

Q12: What are the benefits of using sustained-release this compound tablets?

A12: Compared to immediate-release formulations, sustained-release this compound tablets demonstrate reduced fluctuations in blood concentration and more consistent urinary excretion rates. This allows for a safer and more convenient dosing schedule. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1214809.png)

![3-Ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1214813.png)

![2-[4-Chloro-2-methyl-5-(2-pyridinylsulfamoyl)phenoxy]acetamide](/img/structure/B1214817.png)